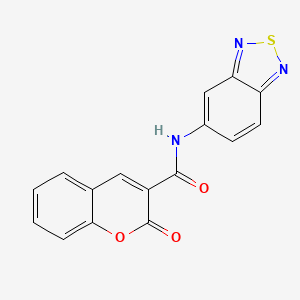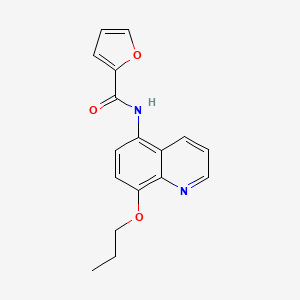
N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that combines the structural features of benzothiadiazole and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2H-chromene-3-carboxylic acid with 2,1,3-benzothiadiazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, modulating their activity. The chromene moiety contributes to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-phenyl-1-piperazinecarbothioamide
- N-(2,1,3-benzothiadiazol-5-yl)-3-methylbutanamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its dual structural features of benzothiadiazole and chromene, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H9N3O3S |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9N3O3S/c20-15(17-10-5-6-12-13(8-10)19-23-18-12)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,17,20) |
InChI Key |
WLRYZTHSFGMBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11320648.png)
![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11320654.png)
![2-(3-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320661.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11320662.png)
![N-cyclohexyl-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320670.png)


![2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide](/img/structure/B11320695.png)
![3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11320703.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11320704.png)
![2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11320706.png)
![7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11320707.png)
![2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320710.png)

